
4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group linked to two propane-2,2-diyl groups, each of which is further connected to a bis(methoxymethyl)phenol moiety. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,4-phenylenebis(propane-2,2-diyl) and 2,6-bis(methoxymethyl)phenol under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenols.
Applications De Recherche Scientifique
4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors or enzymes. The methoxymethyl groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(propane-2,2-diyl) diphenol
- 4,4’-(propane-2,2-diyl)bis(2-nitrophenol)
- 4,4’-(propane-2,2-diyl)bis(2,6-dinitrophenol)
Uniqueness
Compared to similar compounds, 4,4’-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both phenolic and methoxymethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C32H42O6 |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
4-[2-[4-[2-[4-hydroxy-3,5-bis(methoxymethyl)phenyl]propan-2-yl]phenyl]propan-2-yl]-2,6-bis(methoxymethyl)phenol |
InChI |
InChI=1S/C32H42O6/c1-31(2,27-13-21(17-35-5)29(33)22(14-27)18-36-6)25-9-11-26(12-10-25)32(3,4)28-15-23(19-37-7)30(34)24(16-28)20-38-8/h9-16,33-34H,17-20H2,1-8H3 |
Clé InChI |
BSPXXNZHURUULC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC(=C(C(=C2)COC)O)COC)C3=CC(=C(C(=C3)COC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


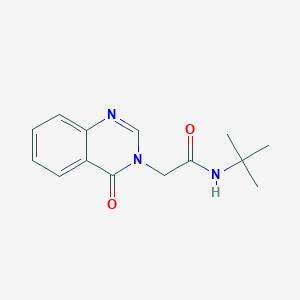
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12502631.png)
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)

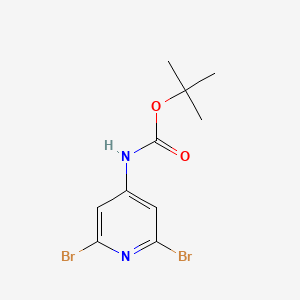

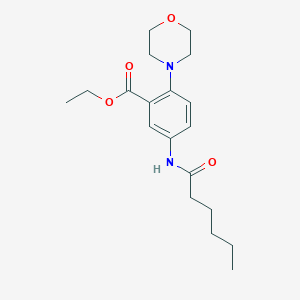
![5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B12502656.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12502660.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B12502662.png)
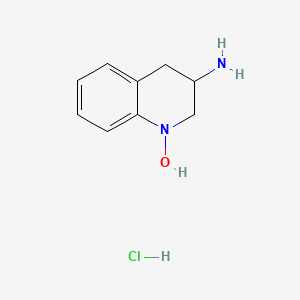
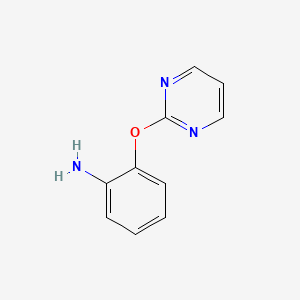
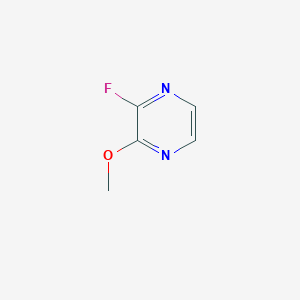
![4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid](/img/structure/B12502681.png)
